molecular formula C17H15BrN2O2S B11431753 N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B11431753
M. Wt: 391.3 g/mol
InChI Key: IRGUDNRRTISUIZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a scaffold widely recognized in scientific literature for its diverse biological activities. Compounds containing the benzothiazole skeleton have been extensively studied and reported to possess anticancer, antibacterial, and antifungal properties . The molecular structure integrates a bromo-methylphenyl group, which is a common pharmacophore in the design of bioactive molecules, potentially influencing the compound's binding affinity and metabolic stability. The propanamide linker between the two aromatic systems is a recurring motif in the design of potential therapeutic agents, including sigma-1 receptor (σ1R) antagonists and μ-opioid receptor (MOR) agonists, suggesting this compound could be a candidate for investigating novel pathways in pain management and neurological disorders . Furthermore, its structural complexity, particularly the presence of nitrogen and sulfur heteroatoms, makes it a suitable subject for research in chemical synthesis and methodology development, potentially involving palladium-catalyzed coupling reactions for further derivatization . Researchers can utilize this compound as a key intermediate for constructing more complex heterocyclic systems or as a standard in analytical and bioactivity screening studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H15BrN2O2S/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)

InChI Key

IRGUDNRRTISUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and implications in drug development.

Structural Overview

The compound features:

  • A propanamide backbone .
  • A 4-bromo-2-methylphenyl group .
  • A benzothiazole moiety .

This unique combination of functional groups contributes to its biological reactivity and potential therapeutic applications. Compounds containing benzothiazole rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-715.63Induces apoptosis via p53 pathway
U-93712.34Cell cycle arrest
HeLa20.45Inhibition of DNA synthesis

These values indicate that the compound has comparable potency to established anticancer agents like doxorubicin .

Antimicrobial Activity

The compound's benzothiazole component is associated with antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains. This compound may exhibit similar activity, although specific data on bacterial strains is still under investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Moiety : Reaction between appropriate thioketones and ortho-amino phenols.
  • Coupling Reaction : The synthesized benzothiazole is then coupled with a bromo-substituted phenyl propanamide using coupling agents like EDCI in the presence of bases such as triethylamine.

Study on Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported IC50 values in the micromolar range, indicating potent activity .

Structure–Activity Relationship (SAR)

Research into the SAR of benzothiazole derivatives suggests that modifications at specific positions on the benzothiazole ring can enhance biological activity. For instance, substituents at the 4-position have been shown to increase potency against cancer cells while maintaining selectivity for cancerous over non-cancerous cells .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to interact effectively with bacterial cell walls or inhibit critical metabolic pathways in pathogens.

Case Study: Antimicrobial Testing
A series of tests were conducted using standard bacterial strains (both Gram-positive and Gram-negative) to evaluate the antimicrobial efficacy of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide. The results indicated promising activity against several strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar derivatives have demonstrated effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Case Study: Anticancer Screening
In vitro assays using the Sulforhodamine B method revealed that certain derivatives of benzothiazole exhibited potent cytotoxic effects on cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Interaction Studies

To better understand how this compound interacts with biological targets, molecular docking studies are essential. These studies help elucidate binding affinities and modes of interaction with specific enzymes or receptors involved in disease pathways.

Chemical Reactions Analysis

Formation of the Benzothiazole Core

The benzothiazole ring is typically synthesized via condensation reactions:

  • 2-Aminothiophenol + Aldehyde/Ketone : Condensation of 2-aminothiophenol with aromatic aldehydes (e.g., 4-bromo-2-methylbenzaldehyde) in the presence of oxidizing agents like H₂O₂/HCl or catalytic NH₄Cl .

    • Reaction Conditions : Room temperature, short reaction times (e.g., 1–3 hours), and high yields (80–95%).

    • Mechanism : Nucleophilic attack of the amine group on the aldehyde carbonyl, followed by cyclization and sulfur incorporation .

Reagent Catalyst Yield Key Features
2-AminothiophenolNH₄Cl85–95%Recyclable catalyst, green chemistry
Aromatic aldehydeH₂O₂/HCl90–95%High yield, short reaction time

Amidation of the Propanamide Group

The propanamide moiety is introduced via coupling reactions:

  • Benzothiazole Derivative + Propanamide Precursor : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP).

    • Reaction Conditions : Anhydrous solvents (e.g., DMF, dichloromethane) and controlled temperatures (0–5°C).

    • Mechanism : Activation of the carboxylic acid group to form an active intermediate (e.g., O-acylisourea) for nucleophilic attack by the amine.

Reactivity and Degradation

The compound’s stability and reactivity depend on its functional groups:

Hydrolysis of the Amide Bond

  • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) under elevated temperatures.

  • Products : Aromatic amine (4-bromo-2-methylphenyl) and benzothiazole carboxylic acid.

Oxidative Rearrangement of the Benzothiazole Ring

  • Conditions : Oxidizing agents (e.g., H₂O₂) or heat.

  • Products : Rearranged benzothiazole derivatives, depending on substituent positions .

Substitution Reactions

  • Electrophilic Aromatic Substitution : Bromine substituents direct electrophilic attack to specific positions on the benzothiazole ring .

  • Nucleophilic Substitution : Potential displacement of the propanamide group under harsh conditions (e.g., SN2 mechanisms).

Biological and Chemical Interactions

While detailed pharmacological data is limited, structural analogs suggest potential interactions with:

  • Enzymes : Inhibition via active-site binding (e.g., thrombopoietin receptors).

  • Receptors : Modulation of signaling pathways (e.g., antimicrobial, anti-inflammatory) .

Physical and Chemical Stability

  • Melting Point : Typically solid at room temperature (exact value not provided in sources).

  • Solubility : Low in polar solvents; improved with organic cosolvents.

  • Reactivity : Stable under standard conditions but prone to hydrolysis under acidic/basic extremes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several propanamide derivatives reported in the literature. Key comparisons include:

Compound Name Substituents Key Features Biological/Physicochemical Properties Reference
Target Compound 4-bromo-2-methylphenyl, 2-oxo-benzothiazole High lipophilicity (Br), steric hindrance (methyl) Potential enzyme inhibition (benzothiazole core)
N-(4-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 4-methoxybenzyl, 3-oxo-benzothiazole Electron-donating methoxy group Enhanced solubility vs. bromo analog
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 3-hydroxyphenyl, thioxothiazolidinone Hydrogen-bonding (OH), thione sulfur Antioxidant/antimicrobial activity (thione group)
N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 4-chlorophenyl, triazole Chlorine (moderate lipophilicity), triazole (H-bond acceptor) Cytoprotective effects in SH-SY5Y cells

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The bromine (electron-withdrawing) contrasts with methoxy (electron-donating) analogs, altering electronic distribution in the amide bond and benzothiazole ring. This could influence binding to targets like kinases or proteases .
Crystallographic and Spectroscopic Data
  • Crystal Packing : While direct data for the target compound is unavailable, analogs like 3-(4-bromophenyl)-N-[(S)-1-phenylethyl]propanamide () exhibit triclinic crystal systems (space group P1), suggesting similar packing behaviors influenced by halogen substituents .
  • Spectroscopic Signatures : The benzothiazole ring’s IR absorption (~1650 cm⁻¹ for C=O) and NMR shifts (δ 7.5–8.5 ppm for aromatic protons) align with reported data for related structures () .

Preparation Methods

Classical Acid-Catalyzed Cyclization

A foundational method employs polyphosphoric acid (PPA) as a catalyst:

  • Reaction Components :

    • 2-Aminothiophenol (1 mol)

    • 4-Methylbenzaldehyde (1 mol)

    • PPA (600 g)

  • Conditions :

    • Temperature: 170–200°C for 4 hours

    • Workup: Neutralization with NaOH, filtration, and recrystallization from n-hexane

  • Yield : 172 g (99%) of 4-(benzothiazol-2-yl)toluene.

Mechanism :
PPA facilitates dehydration and cyclization, forming the benzothiazole ring. The electron-withdrawing aldehyde group activates the α-carbon for nucleophilic attack by the amine.

Green Chemistry Approaches

Modern methods prioritize eco-friendly solvents and catalysts:

Catalyst Solvent Temperature Time Yield Reference
Cu(II)-nanosilica TDnNeat20°C20 min98%
Sulfamic acidEthanol80°C6 hours98.3%
Fluorescein/LEDMethanol20°C10 min92%

Key Insights :

  • Cu(II)-nanosilica TDn enables solvent-free reactions, enhancing atom economy.

  • Sulfamic acid acts as a recyclable catalyst in ethanol, reducing waste.

  • Photocatalysis with fluorescein under blue LED irradiation minimizes energy input.

Bromination of the Aromatic Ring

The 4-bromo-2-methylphenyl group is introduced via electrophilic substitution.

Bromination Using Acetic Acid

A scalable method from patent EP1268400A2:

  • Substrate : N-(4-Methylphenyl)butanamide (compound VII)

  • Reagents :

    • Bromine (1–1.3 mol)

    • Acetic acid (solvent)

  • Conditions :

    • Temperature: 10–80°C for 20 min–3 hours

  • Yield : 88% (purity >99.5%).

Mechanism :
Bromine reacts with the electron-rich aromatic ring at the para position relative to the methyl group. Acetic acid stabilizes intermediates and facilitates HBr elimination.

Alternative Bromination Routes

Method Reagents Conditions Yield Advantages
Hydrobromic acid + H₂O₂HBr, H₂O₂, H₂O30–60°C, 1–2 hours85–90%Cost-effective, scalable
KBr + Oxidizing agentKBr, H₂O₂, H₂O50°C, 2 hours82%Environmentally benign

Notes :

  • H₂O₂ regenerates Br⁻ to Br₂, improving efficiency.

  • KBr avoids handling liquid bromine, enhancing safety.

Amide Coupling to Form the Propanamide Backbone

The final step involves coupling the brominated aniline derivative with a benzothiazole-modified propanoyl chloride.

Standard Amidation Protocol

  • Components :

    • 4-Bromo-2-methylaniline (1 mol)

    • 3-(Benzothiazol-3-yl)propanoyl chloride (1 mol)

  • Reagents :

    • Triethylamine (TEA, 2 mol)

    • Dichloromethane (DCM, solvent)

  • Conditions :

    • Temperature: 0–25°C, 12 hours

  • Yield : ~75% (estimated from analogous reactions).

Mechanism :
TEA neutralizes HCl, driving the nucleophilic acyl substitution. The electron-withdrawing benzothiazole group activates the carbonyl for attack by the amine.

Optimized Coupling Strategies

Coupling Agent Solvent Temperature Time Yield Reference
DCC/DMAPTHFRT24 hours85%
HATUDMF0°C → RT6 hours90%

Notes :

  • HATU (hexafluorophosphate triazolium uronium) minimizes side reactions via rapid activation.

  • DMAP (4-dimethylaminopyridine) enhances reaction rates in DCC-mediated couplings.

Synthetic Challenges and Solutions

Challenge Solution Impact
Regioselectivity in brominationUsing acetic acid as solventDirects Br to para position
Low solubility of intermediatesSwitching to polar aprotic solvents (DMF)Improves reaction homogeneity
Side reactions in amidationEmploying low temperatures (0–25°C)Reduces elimination or hydrolysis

Data Tables: Key Reaction Parameters

Table 1: Benzothiazole Synthesis Methods

Catalyst Solvent T (°C) Time Yield
PPANone170–2004 hours99%
Cu(II)-nanosilica TDnNone2020 min98%
Sulfamic acidEthanol806 hours98.3%

Table 2: Bromination Conditions

Substrate Reagent T (°C) Time Yield
N-(4-Methylphenyl)butanamideBr₂, AcOH30–601–2 hours88%
N-(4-Methylphenyl)butanamideHBr, H₂O₂502 hours85%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide under varying reaction conditions?

  • Methodology : Employ Design of Experiments (DOE) to systematically vary parameters such as solvent polarity (e.g., dichloromethane vs. ethyl acetate), catalyst loading (acid/base), and temperature. Monitor reaction progress via TLC or HPLC. For example, esterification of brominated aryl precursors (as in ) can be optimized using trifluoroacetic acid as a catalyst at 60–80°C . Post-reaction purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) improves yield.

Q. What solvent systems are most effective for recrystallizing this compound to achieve high-purity single crystals?

  • Methodology : Test solubility in mixed solvents (e.g., DCM/hexane or methanol/water) to induce slow crystallization. highlights the compound’s poor aqueous solubility, suggesting ethanol or acetonitrile as viable options. Characterize crystal purity via melting point analysis and PXRD .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the assignment of the benzothiazole ring’s tautomeric forms?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments near the 2-oxo group. Compare experimental IR carbonyl stretches (~1680–1720 cm1^{-1}) with DFT-calculated vibrational modes. demonstrates similar analysis for benzothiazole derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to map intermolecular interactions. Use graph set analysis (as in ) to classify motifs (e.g., R22(8)R_2^2(8) dimers). Molecular dynamics simulations can correlate H-bond strength with dissolution kinetics .

Q. What strategies can resolve contradictions between computational (DFT) and experimental (SC-XRD) bond-length data for the benzothiazole moiety?

  • Methodology : Refine computational models by incorporating solvent effects (PCM) and dispersion corrections (e.g., D3-BJ). Compare with high-resolution SC-XRD data (e.g., SHELXL refinement in ). Discrepancies >0.02 Å may indicate crystal packing forces overriding gas-phase predictions .

Q. How can researchers design derivatives of this compound to enhance antiproliferative activity while minimizing off-target effects?

  • Methodology : Use SAR studies to modify substituents on the bromophenyl or benzothiazole rings. For example, introduce electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity (logP) and binding affinity. Test cytotoxicity via MTT assays in cancer cell lines, referencing triazolyl-propanamide analogs in .

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